molecular formula C11H12ClN3O2S B11053527 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide

5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide

Cat. No.: B11053527
M. Wt: 285.75 g/mol
InChI Key: UEMWKBYBZOCVKT-UHFFFAOYSA-N
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Description

5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, cyano, cyclopropyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of the cyano and chloro groups, and the attachment of the cyclopropyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrate, while the cyano and chloro groups can enhance binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with sulfonamide, cyano, and chloro groups. Examples include:

  • 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide
  • 5-chloro-3-cyano-N-methyl-4,6-dimethylpyridine-2-sulfonamide

Uniqueness

What sets 5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide apart is the presence of the cyclopropyl group, which can significantly influence its chemical and biological properties. This unique structural feature may enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

5-chloro-3-cyano-N-cyclopropyl-4,6-dimethylpyridine-2-sulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-6-9(5-13)11(14-7(2)10(6)12)18(16,17)15-8-3-4-8/h8,15H,3-4H2,1-2H3

InChI Key

UEMWKBYBZOCVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NC2CC2)C#N

Origin of Product

United States

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